molecular formula C14H15N B1354538 2,4-dimethyl-N-phenylaniline CAS No. 25078-04-0

2,4-dimethyl-N-phenylaniline

Cat. No.: B1354538
CAS No.: 25078-04-0
M. Wt: 197.27 g/mol
InChI Key: BWYYRZBQXLCZJL-UHFFFAOYSA-N
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Description

2,4-Dimethyl-N-phenylaniline is an organic compound with the molecular formula C14H15N. It is a derivative of aniline, where the phenyl group is substituted with two methyl groups at the 2 and 4 positions. This compound is known for its applications in various fields, including materials science and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dimethyl-N-phenylaniline can be synthesized through several methods. One common approach involves the condensation of aniline with 2,4-dimethylbenzaldehyde under acidic conditions. Another method includes the reduction of 2,4-dimethyl-N-nitrosoaniline using hydrogen in the presence of a palladium catalyst .

Industrial Production Methods: In industrial settings, this compound is often produced via the nitration of 2,4-dimethyltoluene followed by reduction. This process involves the use of nitric acid and sulfuric acid for nitration, and subsequent reduction using iron and hydrochloric acid .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethyl-N-phenylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4-Dimethyl-N-phenylaniline has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and polymers.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential use in pharmaceuticals due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of materials such as polyurethane and other polymers.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N-phenylaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. Its effects are mediated through the formation of hydrogen bonds and hydrophobic interactions with target molecules .

Comparison with Similar Compounds

Uniqueness: 2,4-Dimethyl-N-phenylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable in various applications, particularly in the synthesis of specialized materials and compounds .

Properties

IUPAC Name

2,4-dimethyl-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c1-11-8-9-14(12(2)10-11)15-13-6-4-3-5-7-13/h3-10,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWYYRZBQXLCZJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80441715
Record name 2,4-dimethyl-N-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25078-04-0
Record name 2,4-dimethyl-N-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dimethyldiphenylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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